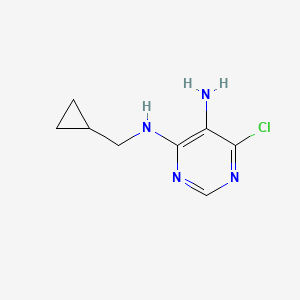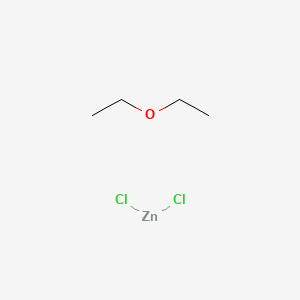
Dichlorozinc;ethoxyethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorozinc;ethoxyethane is a chemical compound with the formula C4H10Cl2OZn. It is a coordination complex formed by the interaction of zinc chloride with diethyl ether. This compound is known for its use as a Lewis acid catalyst in various organic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of zinc chloride diethyl ether complex typically involves the reaction of zinc chloride with diethyl ether. One common method is to dissolve zinc chloride in diethyl ether under an inert atmosphere to prevent moisture from affecting the reaction. The mixture is then stirred at room temperature until the complex forms .
Industrial Production Methods
Industrial production of zinc chloride diethyl ether complex follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the product. The reaction is typically carried out in large reactors with continuous monitoring of temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
Dichlorozinc;ethoxyethane undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a catalyst in substitution reactions, where it facilitates the replacement of one group in a molecule with another.
Addition Reactions: It is used in addition reactions, particularly in the formation of carbon-carbon bonds.
Oxidation and Reduction Reactions: While not directly involved in oxidation or reduction, it can influence these reactions by stabilizing intermediates.
Common Reagents and Conditions
Common reagents used with zinc chloride diethyl ether complex include allyl and propargyl chlorides, silyl enol ethers, and various olefins. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the complex .
Major Products Formed
The major products formed from reactions involving zinc chloride diethyl ether complex depend on the specific reaction. For example, in the addition of allyl chlorides to olefins, the major products are allylated olefins .
Scientific Research Applications
Dichlorozinc;ethoxyethane has a wide range of applications in scientific research:
Chemistry: It is used as a Lewis acid catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It is employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of zinc chloride diethyl ether complex involves its role as a Lewis acid. It can accept electron pairs from other molecules, thereby stabilizing reaction intermediates and facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the substrates used .
Comparison with Similar Compounds
Similar Compounds
Zinc chloride: A simpler compound with the formula ZnCl2, used in various industrial applications.
Zinc bromide: Similar to zinc chloride but with bromine atoms, used in organic synthesis and as a catalyst.
Zinc iodide: Another similar compound with iodine atoms, used in chemical synthesis and as a reagent.
Uniqueness
Dichlorozinc;ethoxyethane is unique due to its ability to form stable complexes with diethyl ether, enhancing its catalytic properties. This makes it particularly useful in organic synthesis where specific reaction conditions are required .
Properties
Molecular Formula |
C4H10Cl2OZn |
|---|---|
Molecular Weight |
210.4 g/mol |
IUPAC Name |
dichlorozinc;ethoxyethane |
InChI |
InChI=1S/C4H10O.2ClH.Zn/c1-3-5-4-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 |
InChI Key |
ZYBFWPARLOUPMV-UHFFFAOYSA-L |
SMILES |
CCOCC.Cl[Zn]Cl |
Canonical SMILES |
CCOCC.Cl[Zn]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-1-[4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,3-difluorooxolan-2-yl]pyrimidin-2-one](/img/structure/B1641526.png)
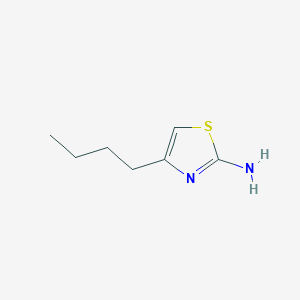
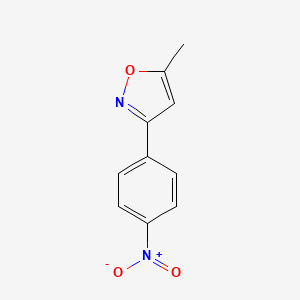
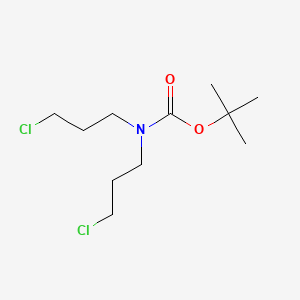
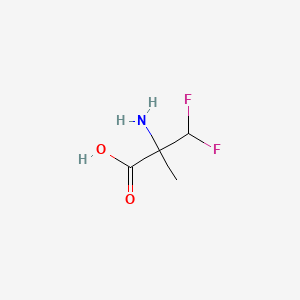
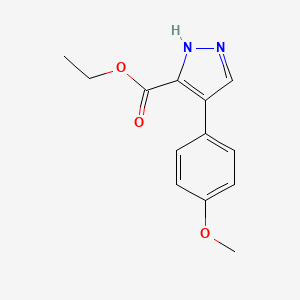
![Ethyl furo[3,2-c]pyridine-4-carboxylate](/img/structure/B1641544.png)
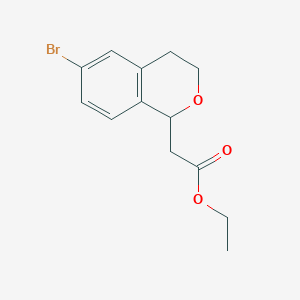
![Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-4-methylidenepiperidine-1-carboxylate](/img/structure/B1641550.png)
![2-[(7-Chloro-2-quinoxalinyl)oxy]propanoic acid](/img/structure/B1641553.png)
![Tert-butyl N-[5-(2,5-dioxopyrrol-1-yl)pentyl]carbamate](/img/structure/B1641558.png)
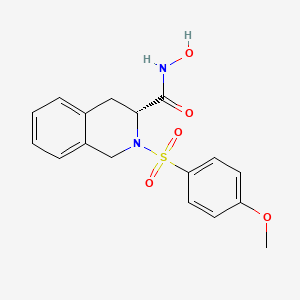
![5,6-Difluorobenzo[d]isoxazol-3-amine](/img/structure/B1641571.png)
